
3-cyclopentyl-N-(2-isopropylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclopentyl-N-(2-isopropylphenyl)propanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). It has been extensively studied for its potential use in cancer treatment due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mecanismo De Acción
3-cyclopentyl-N-(2-isopropylphenyl)propanamide inhibits HDACs, which are enzymes that remove acetyl groups from histones, resulting in the repression of gene transcription. By inhibiting HDACs, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide increases the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been shown to increase the acetylation of histones, leading to the activation of genes that promote cell cycle arrest and apoptosis in cancer cells. In addition, 3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its specificity for HDACs, which allows for targeted inhibition of gene transcription. However, one limitation of using 3-cyclopentyl-N-(2-isopropylphenyl)propanamide in lab experiments is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
For research on 3-cyclopentyl-N-(2-isopropylphenyl)propanamide include investigating its potential use in combination with other cancer treatments, as well as its potential use in other diseases where HDAC inhibition may be beneficial, such as neurodegenerative diseases. In addition, further studies are needed to determine the optimal dosage and administration of 3-cyclopentyl-N-(2-isopropylphenyl)propanamide for maximum efficacy and minimal toxicity.
Métodos De Síntesis
3-cyclopentyl-N-(2-isopropylphenyl)propanamide can be synthesized through a multi-step process involving the reaction of 2-isopropylphenylacetic acid with cyclopentylmagnesium bromide, followed by the reaction with thionyl chloride and then with 3-aminopropanamide. The final product is purified through column chromatography to obtain pure 3-cyclopentyl-N-(2-isopropylphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-cyclopentyl-N-(2-isopropylphenyl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. It has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
3-cyclopentyl-N-(2-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-13(2)15-9-5-6-10-16(15)18-17(19)12-11-14-7-3-4-8-14/h5-6,9-10,13-14H,3-4,7-8,11-12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFFZDULYGWBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CCC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-N-[2-(propan-2-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5704016.png)
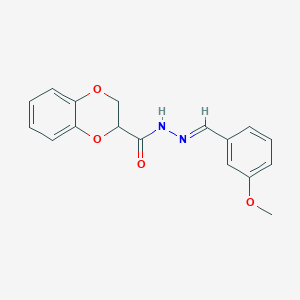

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
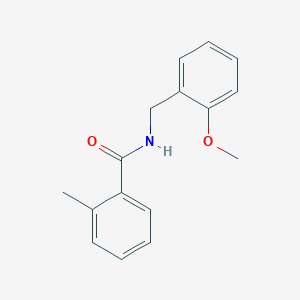
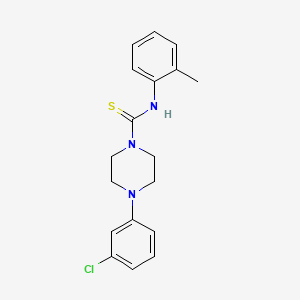
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5704085.png)
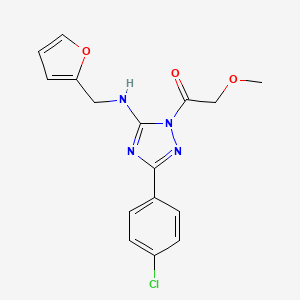
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
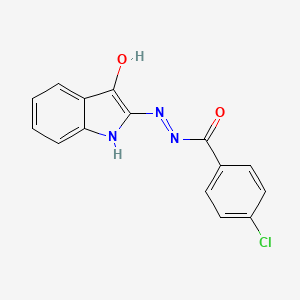
![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
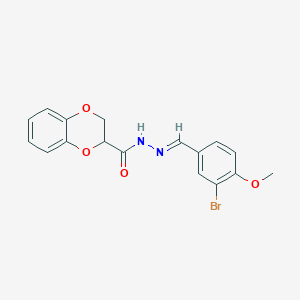
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)